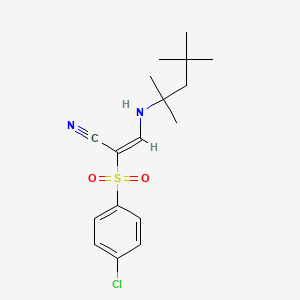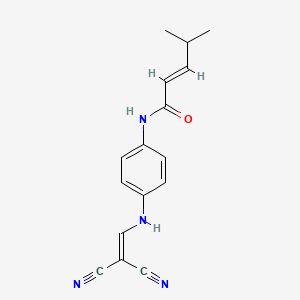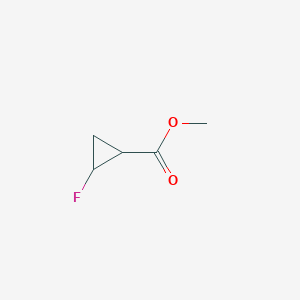
2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride”, there are related compounds that have been synthesized. For instance, “2,4-Dichloro-3,5-difluorobenzoic acid” was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active compounds. Its reactivity due to the presence of multiple halogen atoms makes it a valuable intermediate in the creation of pharmaceuticals, particularly in the development of novel antibacterial agents .
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives are explored for their potential use in pesticide formulations. The halogenated nature of the compound could be effective in controlling pests and diseases that affect crops .
Material Science: Polymer Modification
The chemical structure of 2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride allows it to be used in material science for polymer modification. It can act as a cross-linking agent, enhancing the properties of polymers used in various industrial applications .
Environmental Science: Pollutant Degradation
Research in environmental science has investigated the use of halogenated compounds in the degradation of pollutants. This compound could potentially be used to break down harmful chemicals in the environment through advanced oxidation processes .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, such compounds can be used as standards in chromatographic analysis to ensure the accuracy and precision of the analytical methods employed for environmental and pharmaceutical testing .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure is conducive to enzyme inhibition studies in biochemistry. It can be used to study the interaction with specific enzymes, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes .
Pharmacology: Drug Discovery
In pharmacology, the compound is utilized in the synthesis of new drug candidates. Its halogenated structure is particularly useful in creating compounds with potential antimicrobial and anti-inflammatory properties .
Chemical Synthesis: Method Development
The compound is also significant in the development of new synthetic methods. Chemists use it to explore novel reactions that can lead to the efficient production of complex molecules .
Propriétés
IUPAC Name |
2,4-dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl7F/c9-5-2(8(13,14)15)1-3(16)6(10)4(5)7(11)12/h1,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOELVSEIKARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl7F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


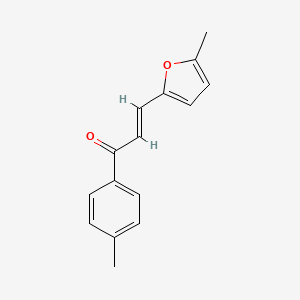

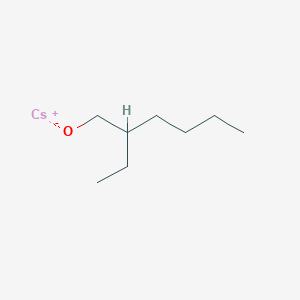
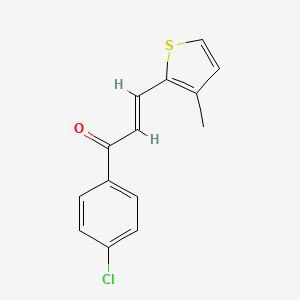



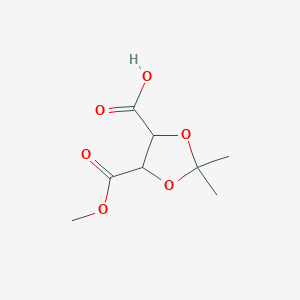
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
